Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate is a fluorinated organic compound with the molecular formula C8H9F3N2O4 and a molecular weight of 254.16 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a ureidomethylene moiety. It is primarily used in research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with urea under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ureidomethylene moiety can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another fluorinated compound with similar reactivity but different structural features.
Ethyl 4,4,4-trifluoroacetoacetate: Shares the trifluoromethyl group but lacks the ureidomethylene moiety.
Uniqueness
Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate is unique due to its combination of a trifluoromethyl group and a ureidomethylene moiety, which imparts distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H9F3N2O4 |
---|---|
Molecular Weight |
254.16 g/mol |
IUPAC Name |
ethyl 2-(carbamoyliminomethyl)-4,4,4-trifluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H9F3N2O4/c1-2-17-6(15)4(3-13-7(12)16)5(14)8(9,10)11/h3,14H,2H2,1H3,(H2,12,16) |
InChI Key |
DUOCAPJUJGLFTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC(=O)N |
Origin of Product |
United States |
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